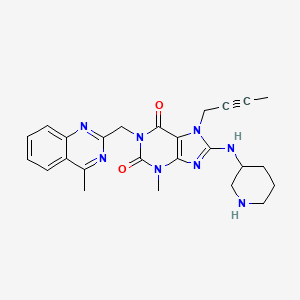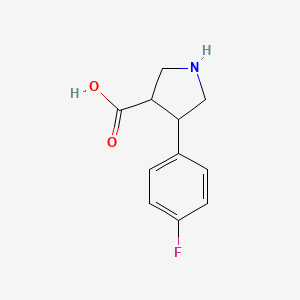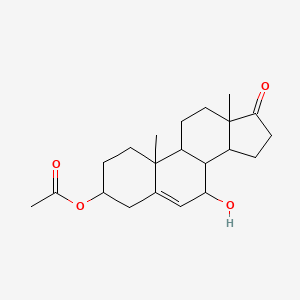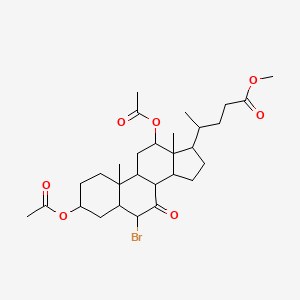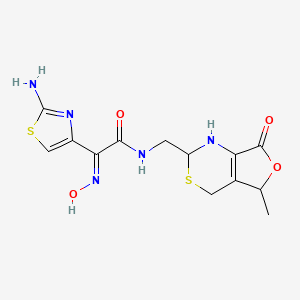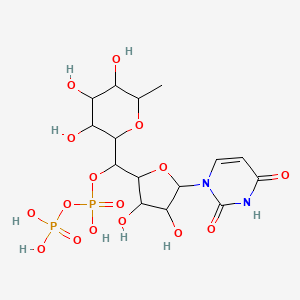
Uridine 5'-(beta-rhamnopyranosyl diphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-(beta-rhamnopyranosyl diphosphate) involves the esterification of uridine with a rhamnopyranosyl diphosphate group. The reaction typically requires specific conditions, including the presence of a catalyst and controlled temperature and pH levels . Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of uridine 5’-(beta-rhamnopyranosyl diphosphate) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine 5’-(beta-rhamnopyranosyl diphosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized uridine derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Uridine 5’-(beta-rhamnopyranosyl diphosphate) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of uridine 5’-(beta-rhamnopyranosyl diphosphate) involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, including uridine diphosphate glucuronosyltransferases, which are involved in Phase II conjugative metabolism . The compound’s effects are mediated through its incorporation into nucleotides and nucleic acids, influencing cellular processes such as DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine 5’-diphosphate: A pyrimidine ribonucleoside diphosphate with similar structural features.
Uridine 5’-diphosphoglucose: Another uridine derivative involved in glycogen metabolism.
Uridine 5’-diphosphoglucuronic acid: A compound used in the biosynthesis of glycosaminoglycans.
Uniqueness
Uridine 5’-(beta-rhamnopyranosyl diphosphate) is unique due to its specific rhamnopyranosyl diphosphate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C15H24N2O16P2 |
|---|---|
Poids moléculaire |
550.30 g/mol |
Nom IUPAC |
[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-(3,4,5-trihydroxy-6-methyloxan-2-yl)methyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O16P2/c1-4-6(19)7(20)8(21)11(30-4)13(32-35(28,29)33-34(25,26)27)12-9(22)10(23)14(31-12)17-3-2-5(18)16-15(17)24/h2-4,6-14,19-23H,1H3,(H,28,29)(H,16,18,24)(H2,25,26,27) |
Clé InChI |
RHHMXIRAWBXWTB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
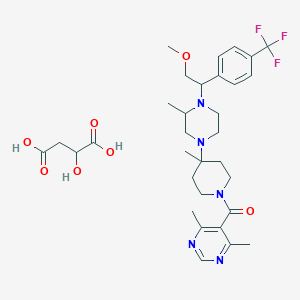
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
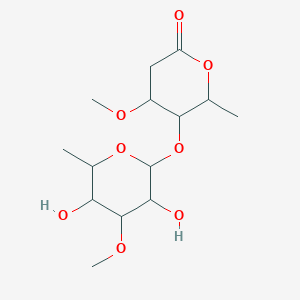
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
